REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([CH2:22][CH3:23])=[CH:18][CH:17]=2)=[N:13][CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1>[C].[Pd].C(O)C>[CH2:22]([C:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:14]2[C:9](=[O:8])[NH:10][CH:11]=[CH:12][N:13]=2)=[CH:17][CH:18]=1)[CH3:23] |f:1.2|
|
Name
|
2-benzyloxy-3-(4-ethylbenzyl)pyrazine
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC=CN=C1CC1=CC=C(C=C1)CC
|
Name
|
palladium carbon
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble materials
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=1:2)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(CC=2C(NC=CN2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |